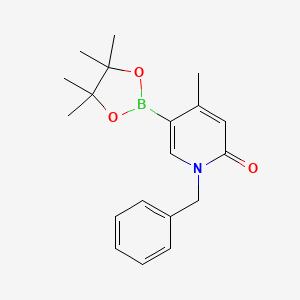
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives
Métodos De Preparación
The synthesis of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 4-methyl-3-aminopyridine with a suitable thietane precursor under specific conditions. One common method involves the nucleophilic substitution of a thietane sulfone with 4-methyl-3-aminopyridine. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, where nucleophiles like amines or thiols replace the sulfone group.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., temperature, solvent). Major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives .
Aplicaciones Científicas De Investigación
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Substituted Thietane-1,1-Dioxides: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Thietane Sulfones: These compounds contain a sulfone group and exhibit different reactivity and applications compared to thietane dioxides.
Thietane Sulfoxides: These compounds have a sulfoxide group and are intermediates in the oxidation of thietane sulfides to thietane sulfones.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and a thietane ring, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H12N2O2S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
N-(1,1-dioxothietan-3-yl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-7-2-3-10-4-9(7)11-8-5-14(12,13)6-8/h2-4,8,11H,5-6H2,1H3 |
Clave InChI |
HQIPCERJZORFEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)NC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


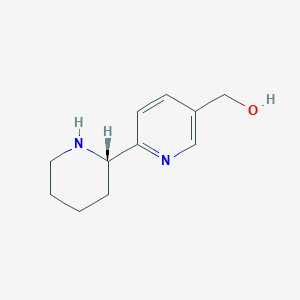
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
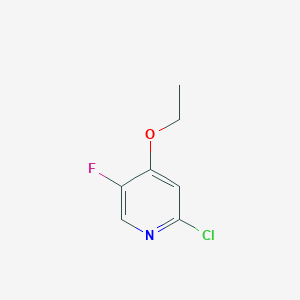
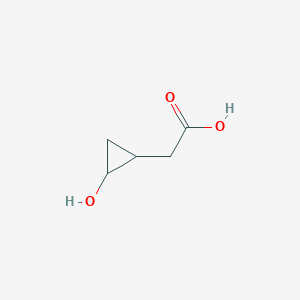

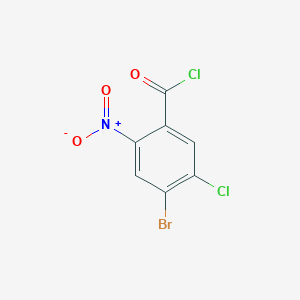
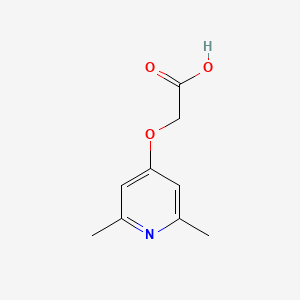
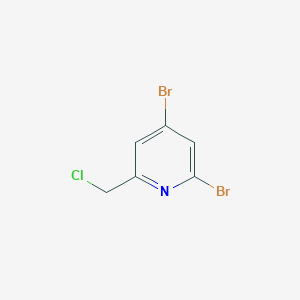

![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)

![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
